molecular formula C₁₇H₁₇D₃F₂N₄O₃S B1161130 (2S,3R,5R)-Omarigliptin-d3

(2S,3R,5R)-Omarigliptin-d3

Cat. No.: B1161130
M. Wt: 401.45
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Deuterated Compounds in Chemical and Biological Research

Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, has become a particularly powerful tool in this field. clearsynth.com The replacement of hydrogen with deuterium atoms can lead to a "kinetic isotope effect," which may significantly alter the rate of metabolic processes. wikipedia.org This property makes deuterated compounds exceptional tools for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.comtechsciresearch.com By tracking the fate of these labeled molecules within a biological system, researchers can gain precise insights into how a drug is processed by the body. thalesnano.com Furthermore, deuterated compounds serve as invaluable internal standards in mass spectrometry, enhancing the accuracy and reliability of analytical measurements. acanthusresearch.comthalesnano.com

Overview of Omarigliptin (B609743) as a Dipeptidyl Peptidase-4 Inhibitor

Omarigliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. patsnap.comacs.orgpatsnap.com The inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). patsnap.compatsnap.comwikipedia.org These hormones play a crucial role in glucose regulation by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. patsnap.compatsnap.com Developed for the management of type 2 diabetes mellitus, omarigliptin is distinguished by its long half-life, which allows for sustained DPP-4 inhibition. patsnap.comacs.orgpatsnap.com

Rationale for Deuteration of (2S,3R,5R)-Omarigliptin in Academic Inquiry

The development of (2S,3R,5R)-Omarigliptin-d3, a deuterated version of omarigliptin, is driven by the need for a highly specific analytical tool in research. The "d3" designation indicates that three hydrogen atoms in the methylsulfonyl group of the omarigliptin molecule have been replaced with deuterium. cymitquimica.com This isotopic labeling provides a distinct mass signature that allows researchers to differentiate the administered compound from its naturally occurring, non-labeled counterparts and any potential metabolites during analysis. acanthusresearch.com This is particularly crucial for pharmacokinetic studies, where precise quantification of the drug in biological matrices is essential. thalesnano.comnih.gov The use of this compound as an internal standard in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures greater accuracy in determining the concentration of omarigliptin in research samples. thalesnano.com

Chemical and Physical Properties

The introduction of three deuterium atoms into the omarigliptin structure results in a slight increase in its molecular weight compared to the non-labeled compound.

Table 1: Comparison of Physical and Chemical Properties

Property (2S,3R,5R)-Omarigliptin This compound
Molecular Formula C₁₇H₂₀F₂N₄O₃S nih.gov C₁₇D₃H₁₇F₂N₄O₃S cymitquimica.com
Molecular Weight 398.4 g/mol nih.gov 401.446 g/mol cymitquimica.com
Stereochemistry (2R,3S,5R) researchgate.net (2S,3R,5R)

| Synonyms | MK-3102 nih.gov | (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(trideuteriomethylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine cymitquimica.com |

Research Applications

The primary application of this compound in a research context is as an internal standard for quantitative bioanalysis. acanthusresearch.comthalesnano.com Its chemical behavior is nearly identical to that of omarigliptin, but its increased mass allows it to be distinguished by mass spectrometry. acanthusresearch.com

Table 2: Research Applications of this compound

Application Description
Pharmacokinetic Studies Used to accurately quantify omarigliptin concentrations in plasma and other biological samples over time, helping to determine its absorption, distribution, metabolism, and excretion profile. nih.govmdpi.com
Metabolism Studies Facilitates the identification and quantification of omarigliptin and its metabolites in various biological systems. clearsynth.com

| Bioanalytical Method Development | Serves as a reliable internal standard to ensure the accuracy and precision of analytical methods like LC-MS/MS for the detection of omarigliptin. thalesnano.com |

Synthesis and Analysis

The synthesis of this compound involves the incorporation of a deuterated methylsulfonyl group into the omarigliptin scaffold. This is typically achieved through multi-step chemical synthesis, utilizing a deuterated starting material. mdpi.comacs.org The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which can verify the presence and location of the deuterium atoms. clearsynth.com

Properties

Molecular Formula

C₁₇H₁₇D₃F₂N₄O₃S

Molecular Weight

401.45

Synonyms

(2S,3R,5R)-2-(2,5-Difluorophenyl)-5-[2-(trideuteriomethylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine;  (2S,3R,5R)-2-(2,5-Difluorophenyl)-5-[2,6-dihydro-2-(trideuteriomethylsulfonyl)pyrrolo[3,4-c]pyrazol-5(4H)-yl]tet

Origin of Product

United States

Stereochemical Aspects and Isomeric Considerations of Omarigliptin Derivatives

Elucidation of (2S,3R,5R) Stereochemistry in the Context of Omarigliptin (B609743) Isomers

Omarigliptin possesses a complex structure characterized by three chiral centers, which gives rise to a total of eight possible stereoisomers (2^3 = 8). Each of these stereoisomers has a unique spatial arrangement of its atoms. The pharmacologically active and approved form of omarigliptin is specifically the (2R,3S,5R) isomer. nih.govtheclinivex.com This precise configuration is essential for its potent and selective inhibition of the DPP-4 enzyme.

The (2S,3R,5R) configuration, as specified in the subject of this article, represents one of the seven other possible, non-active or significantly less active, stereoisomers of omarigliptin. The synthesis of omarigliptin is a highly stereocontrolled process designed to produce the desired (2R,3S,5R) isomer with high purity. nih.govd-nb.info The other isomers, including the (2S,3R,5R) variant, are considered isomeric impurities. The distinct stereochemical arrangement of each isomer dictates how it fits into the active site of its target enzyme.

StereoisomerConfiguration at Chiral CentersBiological Activity Notes
Omarigliptin (2R,3S,5R) The most potent and pharmacologically active isomer. nih.gov
Isomer 2(2S,3R,5R)One of the seven less active or inactive stereoisomers.
Isomer 3(2R,3S,5S)One of the seven less active or inactive stereoisomers.
Isomer 4(2S,3S,5S)One of the seven less active or inactive stereoisomers.
Isomer 5(2R,3R,5R)One of the seven less active or inactive stereoisomers.
Isomer 6(2S,3R,5S)One of the seven less active or inactive stereoisomers.
Isomer 7(2R,3R,5S)One of the seven less active or inactive stereoisomers.
Isomer 8(2S,3S,5R)One of the seven less active or inactive stereoisomers.

This table illustrates the eight possible stereoisomers of omarigliptin arising from its three chiral centers, highlighting the unique potency of the (2R,3S,5R) configuration.

Impact of Stereochemistry on Biological Interactions of Omarigliptin Analogs in Research Systems

The stereochemistry of a drug molecule is paramount as it governs the interaction with its biological target, which is typically a protein such as an enzyme or a receptor. These biological macromolecules are themselves chiral, meaning they can differentiate between the various stereoisomers of a drug molecule. For omarigliptin, the DPP-4 enzyme's active site is a highly specific, three-dimensional space.

Research has demonstrated that the (2R,3S,5R)-isomer of omarigliptin is the most potent inhibitor of DPP-4. nih.gov This superior activity is attributed to an optimal binding orientation within the enzyme's active site, allowing for strong and specific interactions with key amino acid residues. The trans-2,5-difluorophenyl and 3-amino groups on the tetrahydropyran (B127337) ring are crucial for this binding, and the (2R,3S) configuration allows for a better fit compared to the (2S,3R) arrangement.

Consequently, other stereoisomers, including the (2S,3R,5R) analog, exhibit significantly reduced or no inhibitory activity. This is because their different spatial arrangement prevents them from fitting correctly into the DPP-4 active site, leading to weaker or non-existent binding. This principle underscores the critical importance of stereoselectivity in drug design and development, as even a minor change in the orientation of a single functional group can render a molecule biologically inactive.

Deuterium (B1214612) Labeling Strategies and Their Positional Specificity within the (2S,3R,5R)-Omarigliptin Structure

Deuterium labeling is a technique where one or more hydrogen atoms in a molecule are replaced by their heavier isotope, deuterium (²H or D). This substitution does not significantly alter the molecule's fundamental chemical properties or shape, but it does increase its mass. This mass difference is detectable by analytical techniques like mass spectrometry.

In the context of pharmaceutical research, deuterated compounds like (2S,3R,5R)-Omarigliptin-d3 serve several important purposes. While there is no evidence to suggest that this compound is developed as a therapeutic agent, it is commercially available as a labeled analytical standard. theclinivex.comtheclinivex.comintlab.org Its primary applications are in research and analytical settings.

Key Applications of Deuterated Omarigliptin Analogs:

Internal Standards in Bioanalysis: One of the most common uses for deuterated compounds is as internal standards for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov When measuring the concentration of omarigliptin in biological samples like plasma or urine, a known amount of a deuterated analog is added. Because the deuterated standard behaves almost identically to the non-deuterated drug during sample extraction and analysis but can be distinguished by its higher mass, it allows for highly accurate and precise quantification of the drug.

Metabolic Studies: Deuterium labeling can also be used to study the metabolism of a drug. While studies indicate that omarigliptin is minimally metabolized and primarily cleared unchanged through renal excretion, nih.gov deuterated analogs can help in identifying and quantifying any minor metabolites. The kinetic isotope effect, where the heavier C-D bond is broken more slowly than a C-H bond, can be exploited to investigate metabolic pathways. nih.gov The "-d3" designation typically signifies the replacement of three hydrogen atoms with deuterium, often on a methyl group. In omarigliptin, this could potentially be on the methylsulfonyl group.

The positional specificity of the deuterium labeling is crucial for its application. For this compound, the deuterium atoms are specifically incorporated into the (2S,3R,5R) stereoisomer. This specificity is important when, for instance, studying the potential for in vivo isomerization or quantifying specific isomeric impurities.

FeatureDescription
Isotopic Label Deuterium (D or ²H)
Common Designation -d3 (indicating three deuterium atoms)
Primary Application Internal standard for quantitative analysis (e.g., LC-MS/MS). nih.gov
Secondary Application Tool in metabolic research to trace the fate of the molecule. nih.govisotope.com
Rationale for Use Chemically similar to the parent compound but distinguishable by mass.
This compound A specific, non-active stereoisomer labeled with deuterium, likely used for analytical quantification of this specific impurity. theclinivex.comtheclinivex.com

Advanced Analytical Methodologies Utilizing 2s,3r,5r Omarigliptin D3

Role of (2S,3R,5R)-Omarigliptin-d3 as an Internal Standard in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, particularly in preclinical research involving animal models, an internal standard (IS) is crucial for achieving accurate and precise results. The ideal IS is a compound that is structurally and physicochemically similar to the analyte of interest but can be distinguished by the analytical instrument. This compound, a deuterated form of omarigliptin (B609743), serves as an excellent internal standard for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. In a typical LC-MS/MS workflow for omarigliptin analysis, both omarigliptin and this compound are extracted from the biological matrix and subjected to chromatographic separation before detection by the mass spectrometer.

The mass spectrometer is set to monitor specific mass transitions for both the analyte and the internal standard. For omarigliptin, a common transition monitored is m/z 399.1 → 152.9. nih.gov The deuterium (B1214612) labeling in this compound results in a mass shift, allowing the instrument to differentiate it from the unlabeled omarigliptin. This distinction is fundamental to its function as an internal standard. The quantification of omarigliptin is then based on the ratio of the peak area of the analyte to that of the internal standard, which corrects for variability during sample processing and analysis.

Biological matrices such as plasma, serum, and tissue homogenates are complex mixtures containing numerous endogenous components like proteins, lipids, and salts. These components can interfere with the ionization of the analyte in the mass spectrometer's source, leading to a phenomenon known as matrix effects. Ion suppression or enhancement can significantly impact the accuracy and precision of the analytical method.

By co-eluting with omarigliptin, this compound experiences similar matrix effects. Because the quantification is based on the ratio of the analyte to the internal standard, any signal suppression or enhancement will affect both compounds to a similar extent, and the ratio will remain constant. This effectively compensates for the variability introduced by the matrix, leading to more reliable and reproducible results. Research has shown that in methods utilizing an appropriate internal standard, matrix effects can be minimized, ensuring the integrity of the bioanalytical data. nih.gov

Method Development and Validation Parameters in Research Settings

The development and validation of a bioanalytical method are critical to ensure its reliability and robustness for its intended application. The following subsections detail the key validation parameters assessed in research settings for methods employing this compound.

A validated bioanalytical method must demonstrate linearity over a defined concentration range. For the analysis of omarigliptin in rat plasma, a linear range of 2-5000 ng/mL has been established. nih.gov The accuracy of the method refers to the closeness of the measured concentration to the true value, while precision measures the degree of scatter among a series of measurements. In one study, the accuracy of an omarigliptin assay was found to be between 97.9% and 105.3%, with a precision (expressed as relative standard deviation) below 10.0%. nih.gov

Validation Parameters for Omarigliptin Quantification in Rat Plasma nih.gov
ParameterValue
Linearity Range2-5000 ng/mL
Accuracy97.9% - 105.3%
Precision (RSD %)< 10.0%

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples from different sources to check for interferences at the retention time of the analyte and internal standard.

The sensitivity of a bioanalytical method is determined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For the analysis of omarigliptin in rat plasma, an LLOQ of 2 ng/mL has been reported. nih.gov In human plasma, a highly sensitive method utilizing a stable isotope-labeled internal standard achieved an LLOQ of 1.0 ng/mL within an analytical range of 1.0 to 1000 ng/mL. nih.gov

The extraction of the analyte and internal standard from the biological matrix is a critical step in the bioanalytical workflow. The goal is to achieve high and consistent recovery while minimizing the co-extraction of interfering substances. Protein precipitation is a common method for sample preparation in omarigliptin analysis. nih.gov

The recovery of the extraction process is determined by comparing the analytical response of the analyte from an extracted sample to the response of a non-extracted standard of the same concentration. For omarigliptin in rat plasma, mean recoveries have been reported to be in the range of 87.3-95.1%. nih.gov Consistent recovery for both the analyte and the internal standard is essential for accurate quantification.

Extraction Efficiency for Omarigliptin in Rat Plasma nih.gov
ParameterValue
Mean Recovery87.3% - 95.1%

Biochemical and Biological Research Applications of Deuterated Omarigliptin Analogs

Investigation of Enzyme Kinetics and Mechanism of Dipeptidyl Peptidase-4 Inhibition in vitro

Omarigliptin (B609743) functions as a competitive, reversible inhibitor of DPP-4, a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). scispace.compatsnap.comresearchgate.net Understanding the precise interactions between the inhibitor and the enzyme's active site is crucial. (2S,3R,5R)-Omarigliptin-d3 is an invaluable tool for dissecting these interactions.

The deuterium (B1214612) kinetic isotope effect (KIE) is observed when the substitution of a hydrogen atom with deuterium at a specific molecular position leads to a change in the rate of a chemical reaction. This effect is most pronounced when the C-H bond is broken or formed in the rate-determining step of the reaction. researchgate.net

For a non-covalent, reversible inhibitor like omarigliptin, the binding to the DPP-4 active site does not involve the formation or cleavage of covalent bonds. Therefore, a primary KIE on the binding kinetics (kon/koff) is not expected. The primary research application of KIE for this compound is in the study of its metabolism, however minimal. Even for a drug that is predominantly cleared unchanged, minor metabolic pathways exist. nih.gov If deuteration is placed at a site of potential metabolism (e.g., a methyl group subject to demethylation or a carbon atom subject to hydroxylation), the KIE can be used to probe the mechanism of that specific biotransformation. A KIE value significantly greater than 1 would confirm that C-H bond cleavage is the rate-limiting step of that metabolic reaction.

Table 1: Hypothetical Kinetic Isotope Effect (KIE) on the Formation of a Minor Omarigliptin Metabolite
CompoundMetabolic ReactionRate of Metabolite Formation (k, pmol/min/mg protein)Kinetic Isotope Effect (KIE = kH/kD)Interpretation
Omarigliptin (d0)N-demethylation0.854.25KIE > 1 indicates C-H bond cleavage is the rate-limiting step in the N-demethylation pathway.
This compound0.20

The binding affinity of an inhibitor to its target enzyme is a critical measure of its potency, typically expressed as the inhibition constant (Ki), dissociation constant (Kd), or IC50 value. The affinity of omarigliptin for DPP-4 is driven by a series of non-covalent interactions, including salt bridges and hydrogen bonds, within the enzyme's active site. researchgate.net

Isotopic substitution of hydrogen with deuterium does not alter the underlying electronic structure or steric profile of the molecule in a way that would meaningfully affect these non-covalent binding forces. Consequently, the binding affinity of this compound to DPP-4 is expected to be virtually identical to that of the non-deuterated parent compound. Research studies using the deuterated analog can therefore proceed with the confidence that the fundamental interaction with the therapeutic target remains unchanged, allowing for the isolation and study of other phenomena, such as metabolism.

Table 2: Comparison of Binding Affinity of Omarigliptin and its Deuterated Analog for Dipeptidyl Peptidase-4 (DPP-4)
CompoundAffinity Parameter (IC50, nM)Expected Fold Difference
Omarigliptin (Reported)1.6~1.0 (No significant change expected)
This compound (Hypothetical)1.6

Interrogation of Target Interactions and Selectivity in Research Models

Deuterated analogs of pharmaceutical compounds, such as this compound, are indispensable tools in modern biochemical and biological research. The substitution of hydrogen with deuterium atoms results in a molecule that is chemically identical in terms of its interactions with biological targets but possesses a greater mass. This mass difference makes it an ideal internal standard for quantitative analysis by mass spectrometry, allowing for precise and accurate measurements of the non-deuterated parent compound in complex biological matrices. This section explores the research applications of deuterated omarigliptin analogs in studying target interactions, selectivity, and biological mechanisms.

Ligand Binding Studies to Dipeptidyl Peptidase-4 (DPP-4)

Omarigliptin is a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a serine protease involved in glucose homeostasis. theclinivex.comnih.gov The primary mechanism of action involves binding to the active site of DPP-4, thereby preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). nih.govmdpi.com

In ligand binding studies, this compound serves as a crucial analytical reagent. While the binding affinity of the deuterated and non-deuterated forms to DPP-4 is virtually identical, the utility of the deuterated analog lies in its role as an internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays. These assays are designed to quantify the concentration of omarigliptin in biological samples from in vitro and in vivo experiments. By adding a known concentration of this compound to a sample, researchers can accurately determine the amount of non-deuterated omarigliptin that is bound to the target protein or remains free in solution, correcting for variations in sample preparation and instrument response.

Research has established omarigliptin as a competitive inhibitor of DPP-4 with a high binding affinity. nih.gov The inhibitory concentration (IC50) value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key parameter determined in these studies.

Table 1: In Vitro DPP-4 Inhibition Data for Omarigliptin

Parameter Value Reference Compound

| IC50 | 1.6 nM | - |

This table presents the reported in vitro inhibitory concentration of non-deuterated omarigliptin against the DPP-4 enzyme. The deuterated analog is used to quantify these interactions accurately.

Exploration of Off-Target Interactions with other Peptidases or Receptors (e.g., A2A Adenosine (B11128), AChE)

Understanding the selectivity of a drug candidate is critical. While omarigliptin is highly selective for DPP-4, investigating potential interactions with other enzymes and receptors helps to build a comprehensive biological profile. ijpsonline.com Computational docking studies have been employed to predict the binding potential of omarigliptin with non-target receptors, including the A2A adenosine receptor (A2AAR) and Acetylcholinesterase (AChE), both of which are implicated in neurodegenerative diseases. nih.gov

In silico modeling suggests that omarigliptin can fit within the binding pockets of both A2AAR and AChE. nih.gov Docking with the A2AAR crystal structure indicated that omarigliptin forms a key hydrogen bond with the amino acid Threonine 256, alongside other non-polar interactions. nih.gov The A2A adenosine receptor is a target of interest in Parkinson's disease research. e-jmd.orge-jmd.org Similarly, simulations showed that omarigliptin's structure, including its two fluorine atoms, allows it to fit smoothly into the binding site of AChE, an enzyme central to the pathology of Alzheimer's disease. nih.gov

These computational findings propose potential off-target interactions that could warrant further experimental investigation. In such validation studies, this compound would be an essential tool for quantifying the binding of omarigliptin to these off-targets in in vitro assays.

Table 2: Predicted Off-Target Interactions of Omarigliptin from In Silico Docking Studies

Off-Target Receptor Key Predicted Interaction Potential Therapeutic Relevance
A2A Adenosine Receptor (A2AAR) Hydrogen bond with Threonine 256 Neurodegenerative Diseases (e.g., Parkinson's)

| Acetylcholinesterase (AChE) | Favorable fit within the binding site | Neurodegenerative Diseases (e.g., Alzheimer's) |

This table summarizes the findings from computational docking studies suggesting potential interactions of omarigliptin with non-DPP-4 targets. These predictions require experimental validation.

Investigation of Neuroprotective Mechanisms and Blood-Brain Barrier Permeability in in vitro or Animal Models

Recent research has focused on the potential neuroprotective effects of DPP-4 inhibitors. Studies using animal models have demonstrated that omarigliptin can cross the blood-brain barrier (BBB) and exert protective effects within the central nervous system. nih.govnih.govnih.gov

One study in a mouse model of intracerebral hemorrhage (ICH) found that omarigliptin administration protected the integrity of the BBB. nih.govnih.gov The protective mechanism was associated with a reduction in the expression of matrix metalloproteinase-9 (MMP-9), an enzyme that can degrade the BBB structure, and the preservation of crucial tight junction proteins such as ZO-1 and Occludin. nih.govnih.gov These effects led to reduced brain edema and improved neurological outcomes in the animal models. researchgate.net

Further research in rats investigated the brain-to-plasma concentration ratio of omarigliptin after repeated dosing. nih.gov The study confirmed that omarigliptin penetrates the BBB and leads to a 1.9-fold increase in the concentration of GLP-1 in the brain tissue compared to a control group. nih.gov This elevation of brain GLP-1 is a key proposed mechanism for its neuroprotective effects.

In these in vivo studies, the accurate measurement of omarigliptin concentrations in both plasma and brain tissue is paramount. This compound is the gold standard internal standard for the LC-MS/MS methods used to generate this data, enabling the reliable determination of BBB permeability and target engagement in the brain. nih.gov

Table 3: Summary of Findings on Omarigliptin's Neuroprotective Effects and BBB Permeability

Research Model Key Finding Associated Mechanism
Mouse ICH Model Protected BBB integrity, reduced brain edema, and improved neurological function. nih.govnih.govresearchgate.net Decreased expression of MMP-9; preservation of tight junction proteins (ZO-1, Occludin). nih.govnih.gov

| Rat (28-day dosing) | Enhanced BBB crossing and increased brain GLP-1 levels by 1.9-fold. nih.gov | Inhibition of DPP-4 in the central nervous system, leading to elevated active GLP-1. nih.gov |

This table outlines key experimental findings demonstrating the ability of omarigliptin to cross the blood-brain barrier and exert neuroprotective effects in animal models.

Computational and Theoretical Investigations of 2s,3r,5r Omarigliptin D3

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Detailed molecular modeling studies are essential for understanding how (2S,3R,5R)-Omarigliptin-d3 interacts with its biological targets, such as the dipeptidyl peptidase-4 (DPP-4) enzyme. Such studies for the deuterated compound would provide valuable insights into its binding affinity and mechanism of action.

Analysis of Binding Conformations and Energetics

To date, no specific data has been published on the binding conformations and energetics of this compound. Computational simulations would be necessary to predict the preferred orientation of the deuterated molecule within the active site of its target protein and to calculate the binding free energy. This information is crucial for comparing its binding affinity to that of the non-deuterated omarigliptin (B609743).

Quantum Mechanical Calculations for Isotopic Effects

Quantum mechanical calculations are fundamental to understanding the electronic and energetic consequences of isotopic substitution. For this compound, these calculations would elucidate the impact of deuterium (B1214612) on the molecule's reactivity and stability.

Prediction of Primary and Secondary Kinetic Isotope Effects

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), potentially altering the rate of metabolic processes. Theoretical predictions of primary and secondary KIEs for this compound would require dedicated quantum mechanical studies. Such studies would help in understanding how deuteration affects the rate of enzymatic reactions involving the cleavage of bonds to the deuterated methyl group. At present, no such predictive data for this specific molecule is available.

Conformational Analysis and Deuterium-Induced Changes

The introduction of deuterium can lead to subtle changes in the conformational preferences of a molecule due to differences in vibrational frequencies and bond lengths compared to hydrogen. A thorough conformational analysis of this compound, using quantum mechanical methods, would be required to identify any significant alterations in its three-dimensional structure. This information is currently not available in published literature.

Future Directions in Research with 2s,3r,5r Omarigliptin D3

Development of Novel Analytical Methodologies with Enhanced Sensitivity and Specificity

The development of robust and sensitive analytical methods is paramount for the accurate quantification of drugs and their metabolites in biological matrices. (2S,3R,5R)-Omarigliptin-d3 is poised to play a crucial role as an internal standard in the development of next-generation bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). pharmaffiliates.comnih.govnih.gov

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. nih.gov this compound, being chemically identical to omarigliptin (B609743) but with a distinct mass, co-elutes with the unlabeled drug during chromatographic separation. pharmaffiliates.com This co-elution helps to compensate for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of quantification. pharmaffiliates.com

Future research will likely focus on developing ultra-sensitive LC-MS/MS methods for omarigliptin, capable of detecting picogram or even femtogram levels in complex biological samples such as plasma, urine, and tissue homogenates. These methods will be invaluable for detailed pharmacokinetic studies, especially in scenarios requiring low sample volumes or the assessment of drug distribution in tissues with low perfusion.

Table 1: Potential LC-MS/MS Parameters for the Analysis of Omarigliptin using this compound as an Internal Standard

ParameterPotential Value/ConditionRationale
Chromatographic Column C18 or similar reversed-phase columnProvides good retention and separation for compounds like omarigliptin. researchgate.net
Mobile Phase Acetonitrile/water or Methanol (B129727)/water with formic acid or ammonium (B1175870) formateCommon mobile phases for the analysis of small molecule drugs, providing good ionization efficiency. researchgate.net
Ionization Mode Positive Electrospray Ionization (ESI+)Omarigliptin contains basic nitrogen atoms that are readily protonated.
MRM Transition (Omarigliptin) To be determined experimentallySpecific parent-to-daughter ion transition for omarigliptin.
MRM Transition (this compound) Parent ion +3 Da relative to omarigliptinReflects the mass difference due to the three deuterium (B1214612) atoms.
Detection System Triple Quadrupole Mass SpectrometerOffers high sensitivity and selectivity for quantitative analysis.

Exploration of Deuterated Analogs for Advanced Pharmacological Probing

The use of deuterated compounds extends beyond their role as internal standards. nih.govdntb.gov.uaresearchgate.net They are powerful tools for elucidating the metabolic fate of drugs and for conducting detailed pharmacokinetic and pharmacodynamic (PK/PD) studies. nih.govdntb.gov.uaresearchgate.net

By administering this compound to preclinical animal models, researchers can precisely track its absorption, distribution, metabolism, and excretion (ADME) profile without the confounding presence of endogenous or previously administered unlabeled drug. aquigenbio.com This is particularly useful in "cold-on-hot" or "cassette" dosing studies, where the deuterated and non-deuterated forms are co-administered to assess their relative pharmacokinetics.

Furthermore, deuteration can subtly alter the metabolic profile of a drug by strengthening the carbon-hydrogen bonds at the site of deuteration, a phenomenon known as the kinetic isotope effect. wikipedia.org While this compound is primarily intended as a tracer, studying its metabolic profile in comparison to omarigliptin could provide insights into the sites of metabolic vulnerability on the molecule. nih.gov This information could be valuable for the design of future DPP-4 inhibitors with improved metabolic stability. pharmaffiliates.com

In the realm of in vivo imaging, deuterated compounds are emerging as valuable probes. nih.govmdpi.com Techniques like deuterium metabolic imaging (DMI) could potentially be adapted to visualize the distribution of this compound in tissues and organs in real-time, offering a non-invasive method to study its target engagement and tissue penetration. nih.govmdpi.combohrium.comresearchgate.net

Integration of Multi-Omics Approaches with Deuterated Tracers in Systems Biology Research (Non-Human)

Systems biology aims to understand the complex interactions within a biological system. isbscience.org The integration of multi-omics approaches, such as metabolomics and proteomics, with stable isotope tracing offers a powerful strategy to map the systemic effects of a drug. creative-proteomics.comresearchgate.netnih.govnih.govnih.govphysoc.orgacs.orgspringernature.comnih.gov

In non-human research models, this compound can be used as a tracer to follow the metabolic pathways influenced by DPP-4 inhibition. By analyzing the incorporation of deuterium into downstream metabolites, researchers can gain a dynamic view of how omarigliptin modulates metabolic fluxes. nih.govresearchgate.net For example, this approach could be used to study the effects of omarigliptin on glucose and lipid metabolism in animal models of type 2 diabetes.

In proteomics, stable isotope labeling is a cornerstone for quantitative analysis. While not a direct application for this compound, its use in defining the pharmacological context for proteomic studies is significant. By accurately quantifying drug exposure using the deuterated standard, researchers can more reliably correlate changes in the proteome with the pharmacological activity of omarigliptin.

Potential for Derivatization of this compound for New Research Applications

Chemical derivatization of this compound can expand its utility as a research tool. By introducing functional groups, the deuterated molecule can be transformed into probes for various biochemical and cell-based assays.

For instance, the amine group in omarigliptin could be derivatized with a fluorescent tag. The resulting fluorescent and deuterated probe could be used in high-content imaging studies to visualize the subcellular localization of the drug and its interaction with DPP-4 in vitro. The deuterium labeling would still allow for its accurate quantification by mass spectrometry in parallel experiments.

Another potential application is the development of affinity-based probes. By attaching a reactive group or a photoaffinity label to this compound, researchers could create a tool to covalently label and identify the binding partners of omarigliptin in complex biological systems. This could help to uncover potential off-target effects or identify novel interacting proteins.

Table 2: Potential Derivatization Strategies for this compound

Derivatization StrategyPotential ApplicationResearch Benefit
Fluorescent Labeling High-content imaging, fluorescence microscopyVisualization of subcellular drug distribution and target engagement.
Biotinylation Affinity purification, pull-down assaysIdentification of drug-protein interaction partners.
Photoaffinity Labeling Covalent labeling of binding partnersUncovering direct and indirect targets of the drug.
Attachment of a Linker for Solid-Phase Synthesis Creation of affinity chromatography resinsPurification of DPP-4 or other interacting proteins.

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high isotopic purity in the preparation of (2S,3R,5R)-Omarigliptin-d3?

  • Methodological Answer : Deuterium incorporation typically involves hydrogen-deuterium exchange under controlled conditions (e.g., catalytic deuteration or using deuterated reagents). For this compound, synthetic routes should prioritize stereochemical fidelity at the 2S,3R,5R positions. Post-synthesis, isotopic purity is validated via LC-MS or NMR to confirm deuterium incorporation at specific sites (≥98% purity). Purification via recrystallization or chromatography minimizes isotopic dilution. Ensure compliance with guidelines for reporting synthetic procedures, including reagent quantities and reaction conditions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm stereochemistry and deuterium placement via 1^1H, 13^13C, and 2D NMR (e.g., COSY, HSQC). Suppressed proton signals at deuterated sites indicate successful labeling .

  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and isotopic distribution (e.g., [M+D]+ peaks).

  • HPLC-PDA : Assess chemical purity and exclude degradation products.

  • Isotopic Ratio Analysis : Use isotope-ratio mass spectrometry (IRMS) for batch consistency .

    Analytical Parameter Technique Acceptance Criteria
    Stereochemical identity2D NMRMatch reference spectra
    Isotopic purityHRMS≥98% deuterium at target sites
    Chemical purityHPLC-PDA≥99% area under curve

Q. What in vitro assays are recommended to evaluate DPP-4 inhibition by this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use recombinant human DPP-4 with fluorogenic substrates (e.g., H-Gly-Pro-AMC). Measure IC50_{50} values under physiological pH and temperature. Include non-deuterated Omarigliptin as a control to assess deuterium effects on binding kinetics .
  • Selectivity Screening : Test against DPP-8/9 to confirm target specificity.
  • Data Normalization : Express activity relative to vehicle controls and reference inhibitors (e.g., Sitagliptin) .

Advanced Research Questions

Q. How to design a comparative study evaluating metabolic stability of this compound versus its non-deuterated counterpart?

  • Methodological Answer :

  • In Vitro Systems : Use human liver microsomes (HLM) or hepatocytes to measure intrinsic clearance. Monitor deuterium’s impact on cytochrome P450-mediated metabolism via LC-MS/MS quantification of parent drug depletion.
  • Deuterium Kinetic Isotope Effect (KIE) : Calculate kH/kDk_H/k_D ratios for major metabolites. Focus on oxidative pathways (e.g., CYP3A4-mediated demethylation).
  • In Vivo Correlation : Conduct pharmacokinetic studies in rodent models, comparing AUC, t1/2t_{1/2}, and CmaxC_{\text{max}}. Use crossover designs to minimize inter-subject variability .

Q. How to resolve discrepancies in reported pharmacokinetic data for this compound across studies?

  • Methodological Answer :

  • Source Analysis : Audit experimental variables (e.g., dosing regimens, analytical methods). For example, plasma protein binding assays using equilibrium dialysis vs. ultrafiltration may yield divergent free drug concentrations.
  • Method Validation : Cross-validate LC-MS/MS protocols with deuterated internal standards (e.g., Omarigliptin-d6) to correct for matrix effects.
  • Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies, adjusting for covariates like species, age, and comorbidities .

Q. What strategies optimize deuterium labeling patterns to enhance the therapeutic efficacy of Omarigliptin analogs?

  • Methodological Answer :

  • Positional Scanning : Synthesize analogs with deuterium at varying positions (e.g., methyl groups vs. aromatic rings). Assess metabolic stability in HLM and potency in DPP-4 inhibition assays.
  • Computational Modeling : Use molecular dynamics simulations to predict deuterium’s impact on drug-receptor binding entropy. Prioritize labeling sites that reduce off-target metabolism without altering pharmacophore geometry.
  • In Vivo Efficacy : Test optimized analogs in diabetic rodent models, correlating deuterium placement with glycemic control and toxicity profiles .

Data Contradiction Analysis

  • Example : Conflicting reports on deuterium’s effect on Omarigliptin’s t1/2t_{1/2}.
  • Resolution : Replicate studies using standardized protocols (e.g., fixed diet, controlled circadian cycles). Validate bioanalytical methods via inter-laboratory comparisons. Consider species-specific metabolic differences (e.g., murine vs. human CYP isoforms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.